molecular formula C18H17N3O3S2 B2463226 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 315694-46-3

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2463226
CAS No.: 315694-46-3
M. Wt: 387.47
InChI Key: ZKHJORBCRDGCKH-UHFFFAOYSA-N
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Description

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinoline ring system, which is known for its biological activity, and a sulfamoylphenyl group, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-methylquinoline-2-thiol with N-(4-sulfamoylphenyl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetic acid
  • 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides

Uniqueness

Compared to similar compounds, 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide exhibits enhanced solubility and reactivity due to the presence of the sulfamoylphenyl group. This makes it more suitable for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-13-6-8-14(9-7-13)26(19,23)24/h2-10H,11H2,1H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHJORBCRDGCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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